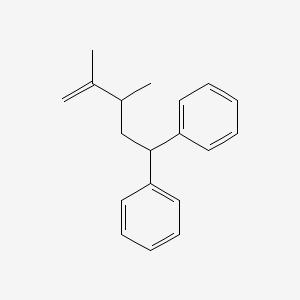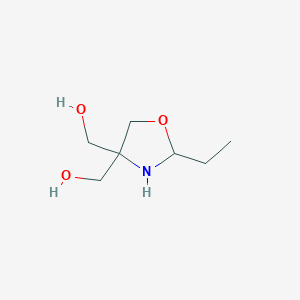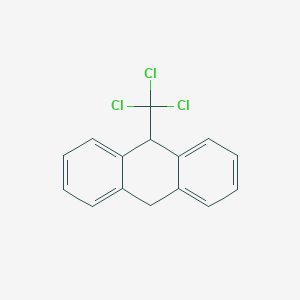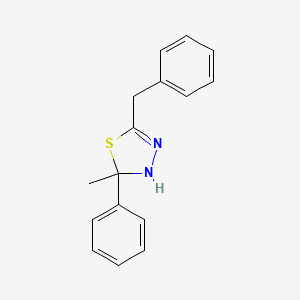
1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their versatile biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the condensation of aldehydes or ketones with thioaroylhydrazines . The reaction typically takes place under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale reactions using hydrazonoyl halides and thiocyanates . These reactions are carried out in the presence of a base, such as triethylamine, and the products are isolated through filtration and drying.
Chemical Reactions Analysis
1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using sodium borohydride, leading to the formation of dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the thiadiazole ring, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces dihydro derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can disrupt DNA replication processes, making it effective against bacterial and cancer cells . It also interacts with key enzymes and proteins, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- can be compared with other thiadiazole derivatives, such as:
1,2,3-Thiadiazole: Known for its strong aromaticity and stability, but with different biological activities compared to 1,3,4-thiadiazole.
1,2,4-Thiadiazole: Exhibits unique pharmacological properties and is used in the development of various drugs.
1,2,5-Thiadiazole: Less commonly studied but still valuable in certain chemical applications.
The uniqueness of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities.
Properties
CAS No. |
90057-63-9 |
|---|---|
Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-benzyl-2-methyl-2-phenyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H16N2S/c1-16(14-10-6-3-7-11-14)18-17-15(19-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 |
InChI Key |
IGGQEEOWYNHETB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



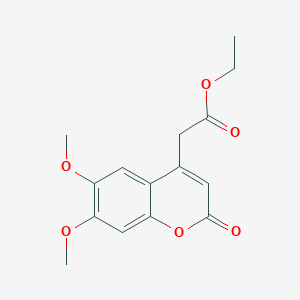
oxophosphanium](/img/structure/B14383937.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
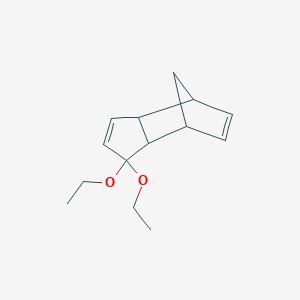
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
